molecular formula C20H13N3O3 B12496087 5-Methyl-2-phenyl-2,3-dihydrochromeno[4,3-d]pyrazolo[3,4-b]pyridine-1,6-dione

5-Methyl-2-phenyl-2,3-dihydrochromeno[4,3-d]pyrazolo[3,4-b]pyridine-1,6-dione

Cat. No.: B12496087
M. Wt: 343.3 g/mol
InChI Key: GPMFDVOCJXVRLJ-UHFFFAOYSA-N
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Description

5-Methyl-2-phenyl-2,3-dihydrochromeno[4,3-d]pyrazolo[3,4-b]pyridine-1,6-dione is a complex heterocyclic compound that belongs to the family of pyrazolopyridines. . The unique structure of this compound, which includes a chromeno and pyrazolo-pyridine moiety, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-phenyl-2,3-dihydrochromeno[4,3-d]pyrazolo[3,4-b]pyridine-1,6-dione typically involves multi-component reactions. One common method is the condensation of a preformed pyrazole with a pyridine derivative under acidic conditions . The reaction often requires the use of catalysts such as iodine or glacial acetic acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-phenyl-2,3-dihydrochromeno[4,3-d]pyrazolo[3,4-b]pyridine-1,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenated compounds, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-2-phenyl-2,3-dihydrochromeno[4,3-d]pyrazolo[3,4-b]pyridine-1,6-dione stands out due to its unique structural features, which combine a chromeno and pyrazolo-pyridine moiety.

Properties

Molecular Formula

C20H13N3O3

Molecular Weight

343.3 g/mol

IUPAC Name

11-methyl-15-phenyl-8-oxa-12,14,15-triazatetracyclo[8.7.0.02,7.013,17]heptadeca-1(17),2,4,6,10,12-hexaene-9,16-dione

InChI

InChI=1S/C20H13N3O3/c1-11-15-16(13-9-5-6-10-14(13)26-20(15)25)17-18(21-11)22-23(19(17)24)12-7-3-2-4-8-12/h2-10H,1H3,(H,21,22)

InChI Key

GPMFDVOCJXVRLJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C3C(=N1)NN(C3=O)C4=CC=CC=C4)C5=CC=CC=C5OC2=O

Origin of Product

United States

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